N-cyclopentyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-25(22,23)15-8-6-13(7-9-15)19-17-20-14(11-24-17)10-16(21)18-12-4-2-3-5-12/h6-9,11-12H,2-5,10H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJVGPYNXFZUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Precursor : 2-Chloro-N-cyclopentylacetamide (derived from cyclopentylamine and chloroacetyl chloride).
-
Thiourea derivative : Thiourea or substituted thioamide.
-
Solvent : Ethanol or isopropanol, facilitating nucleophilic displacement.
Example Procedure :
A mixture of 2-chloro-N-cyclopentylacetamide (10 mmol) and thiourea (10 mmol) in ethanol is refluxed for 8 hours. The resultant thiazole intermediate is isolated via filtration and recrystallized from ethyl acetate, yielding 2-amino-4-(cyclopentylcarbamoyl)thiazole.
Introduction of the Methanesulfonylphenyl Amino Group
The sulfonamide functionality is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, leveraging the electrophilic nature of 4-methanesulfonylphenyl derivatives.
Sulfonylation and Coupling
-
Reagent : 4-Methanesulfonylaniline, prepared via sulfonation of aniline using methanesulfonyl chloride in dichloromethane with triethylamine as a base.
-
Coupling method :
Yield Optimization :
-
DMF as a solvent enhances solubility and reaction efficiency (yield: 65–75%).
-
Elevated temperatures (100–120°C) reduce reaction time but may increase side products.
Final Amidation and Cyclopentyl Group Incorporation
The cyclopentyl acetamide moiety is introduced via amidation of the thiazole-linked carboxylic acid or its activated ester.
Carboxylic Acid Activation
-
Activating agents : Thionyl chloride (SOCl₂) or EDCI/HOBt for converting carboxylic acids to acyl chlorides or active esters.
-
Amine source : Cyclopentylamine in anhydrous THF or DCM.
Procedure :
The thiazole-linked carboxylic acid (5 mmol) is treated with SOCl₂ (10 mmol) at 0°C for 2 hours, followed by dropwise addition of cyclopentylamine (6 mmol) in THF. The mixture is stirred at room temperature for 12 hours, yielding the target acetamide after purification via column chromatography (silica gel, hexane/ethyl acetate).
Analytical Validation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
| Parameter | Hantzsch Cyclization | Ullmann Coupling |
|---|---|---|
| Yield | 60–70% | 50–65% |
| Reaction Time | 8–12 hours | 24–48 hours |
| Purification | Recrystallization | Column Chromatography |
| Scalability | High | Moderate |
The Hantzsch method offers superior yield and scalability, while Ullmann coupling provides regioselectivity for complex substrates.
Industrial-Scale Considerations
-
Solvent Recovery : Ethanol and THF are recycled via distillation to reduce costs.
-
Catalyst Recycling : Copper catalysts in Ullmann coupling are recovered via filtration and reused.
-
Waste Management : Sulfur-containing byproducts are neutralized with aqueous NaOH before disposal.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methanesulfonyl group.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: The aromatic ring in the methanesulfonylphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the acetamide group.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-cyclopentyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Mirabegron (β3-Adrenoceptor Agonist)
Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide . Key Differences:
- Mirabegron has a 2-amino substitution on the thiazole ring, absent in the target compound.
- The phenyl group in Mirabegron is substituted with a 2-hydroxy-2-phenylethylaminoethyl chain, contrasting with the 4-methanesulfonylphenyl group in the target compound.
- The acetamide side chain in Mirabegron lacks the cyclopentyl group. Pharmacology: Mirabegron is a selective β3-adrenoceptor agonist used for overactive bladder syndrome. Its 2-amino-thiazole and hydroxy-phenylethyl groups are critical for receptor binding and selectivity .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Structure : Features a dichlorophenyl group attached to the acetamide-thiazole core .
Key Differences :
- The dichlorophenyl group introduces steric bulk and electron-withdrawing effects, differing from the mesyl-substituted phenyl in the target compound.
- Lacks the cyclopentyl substituent.
Pharmacology : Such dichlorophenyl derivatives are studied for antimicrobial and coordination properties. The absence of a mesyl group may reduce hydrogen-bonding capacity compared to the target compound .
N-{4-[2-(3-Fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide
Structure: Contains a 3-fluoroanilino group on the thiazole ring and an unsubstituted acetamide . Key Differences:
- Fluoro substitution provides moderate electron-withdrawing effects, less pronounced than the mesyl group.
- No cyclopentyl or complex side chains. Pharmacology: Fluoro-substituted thiazoles are often explored for kinase inhibition. The target compound’s mesyl group may enhance binding to sulfonamide-sensitive targets .
Multi-Target Thiazole Acetamides (AuroraA/STK1 Inhibitors)
Example Structure: N-(3-fluorophenyl)-2-(2-{[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino}-1,3-thiazol-4-yl)acetamide . Key Differences:
- These compounds often include extended quinazoline or morpholine substituents for kinase binding.
- The target compound’s cyclopentyl and mesyl groups may favor different target interactions (e.g., GPCRs vs. kinases). Pharmacology: Such agents inhibit kinases via π-π stacking and hydrogen bonding.
Structural and Functional Analysis Table
Key Insights from Comparative Analysis
Substituent Effects: Electron-Withdrawing Groups: The mesyl group in the target compound may enhance hydrogen-bond acceptor capacity compared to Mirabegron’s amino group or dichlorophenyl derivatives .
Target Selectivity :
- Mirabegron’s β3 selectivity arises from its hydroxy-phenylethyl side chain, while the target compound’s mesyl group could favor interactions with sulfonamide-binding enzymes or receptors .
Synthetic Accessibility :
- Carbodiimide-mediated coupling (as used for dichlorophenyl acetamides ) may be applicable to the target compound’s synthesis.
Biological Activity
N-cyclopentyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide, also known as CAS Number 1040658-86-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 379.5 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains and fungi. The presence of the methanesulfonyl group in this compound may enhance its solubility and bioavailability, potentially contributing to its antimicrobial efficacy.
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer properties. The compound's structure suggests that it may interact with various cellular pathways involved in cancer progression. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Case Studies and Research Findings
- Synthesis and Evaluation : A study published in 2023 detailed the synthesis of several thiazole derivatives and their biological evaluations. The findings suggested that modifications to the thiazole ring significantly influenced the biological activity of the compounds . This indicates that this compound may possess unique properties based on its specific structural features.
- Mechanism of Action : Research into related thiazole compounds has revealed that they can disrupt cellular processes such as protein synthesis and DNA replication in pathogens . Understanding these mechanisms can provide insights into how this compound exerts its biological effects.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with thiazole ring formation via condensation of 4-methanesulfonylphenylthiourea with α-bromoacetamide derivatives. Critical parameters include temperature (60–80°C), solvent polarity (e.g., DMF or acetonitrile), and base selection (triethylamine or K₂CO₃). Intermediate purification via column chromatography and final product recrystallization in ethanol ensures >95% purity. Reaction progress is monitored using TLC and HPLC .
Q. How can researchers confirm the structural integrity and purity of the synthesized compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., thiazole C-H protons at δ 7.2–7.5 ppm). IR spectroscopy confirms key functional groups (e.g., sulfonamide N-H stretch at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) and X-ray crystallography (using SHELXL ) resolve molecular weight and 3D conformation. Purity is validated via HPLC with UV detection at 254 nm .
Q. What are the solubility profiles of this compound, and how do solvent choices impact pharmacological assays?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) but limited aqueous solubility. For in vitro assays, prepare stock solutions in DMSO (≤1% v/v) to avoid cytotoxicity. Solubility is enhanced using co-solvents like PEG-400 or cyclodextrin inclusion complexes. Dynamic light scattering (DLS) assesses aggregation in biological buffers .
Advanced Research Questions
Q. How can conflicting spectroscopic or crystallographic data between studies be reconciled?
- Methodological Answer : Discrepancies in NMR or XRD data may arise from polymorphism or solvent-induced conformational changes. Perform variable-temperature NMR to detect dynamic processes. For crystallography, compare multiple datasets refined with SHELXL and validate using R-factor convergence (<5%). Cross-reference with computational models (DFT-optimized geometries) to resolve ambiguities .
Q. What experimental strategies are recommended for elucidating structure-activity relationships (SAR) in this compound class?
- Methodological Answer : Design analogs with systematic substitutions (e.g., cyclopentyl → cyclohexyl, sulfonamide → sulfonyl). Assess bioactivity via enzyme inhibition assays (e.g., kinase profiling) or receptor-binding studies (SPR or radioligand displacement). Use QSAR models (CoMFA or molecular docking) to predict binding affinities. Validate hypotheses with X-ray co-crystallography of target-ligand complexes .
Q. How should researchers address discrepancies in reported biological activities across different cell lines or assay conditions?
- Methodological Answer : Standardize assay protocols (e.g., ATP levels, serum concentration) to minimize variability. Use isogenic cell lines to isolate genetic factors. Orthogonal assays (e.g., Western blotting for target protein inhibition vs. cell viability assays) confirm mechanism-specific effects. Meta-analysis of published data identifies trends obscured by methodological differences .
Q. What advanced techniques are critical for studying metabolic stability and in vivo pharmacokinetics?
- Methodological Answer : Perform microsomal stability assays (human liver microsomes + NADPH) with LC-MS/MS quantification. For in vivo studies, use radiolabeled analogs (¹⁴C or ³H) to track distribution. Pharmacokinetic parameters (t₁/₂, Cmax) are derived from plasma concentration-time curves. Metabolite identification employs HRMS/MS and comparison with synthetic standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
